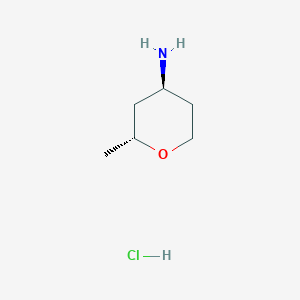
trans-2-Methyltetrahydropyran-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Methyltetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring substituted with a methyl group and an amine group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyltetrahydropyran-4-amine;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Methyl Group: A methyl group is introduced at the 2-position of the tetrahydropyran ring through alkylation reactions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Methyltetrahydropyran-4-amine;hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, amine derivatives, and oxides .
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: trans-2-Methyltetrahydropyran-4-amine;hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme-substrate interactions.
Medicine:
Pharmaceuticals: It is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of trans-2-Methyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their function. The tetrahydropyran ring provides structural stability, allowing the compound to interact with enzymes and receptors effectively. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
trans-2-Methyltetrahydropyran-4-amine: The free amine form without the hydrochloride salt.
2-Methyltetrahydropyran-4-amine: A similar compound without the trans configuration.
Tetrahydropyran-4-amine: The parent compound without the methyl substitution.
Uniqueness: trans-2-Methyltetrahydropyran-4-amine;hydrochloride is unique due to its specific trans configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2R,4S)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
AVADPQZSGFARIV-IBTYICNHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CCO1)N.Cl |
Canonical SMILES |
CC1CC(CCO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
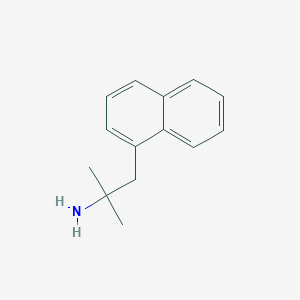
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
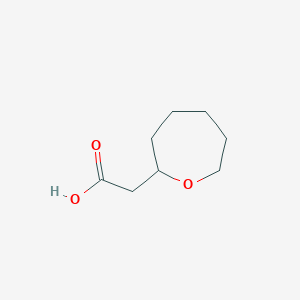

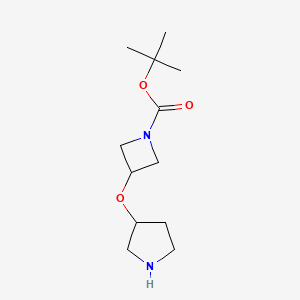
![2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine](/img/structure/B13592905.png)

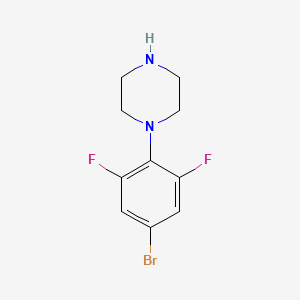

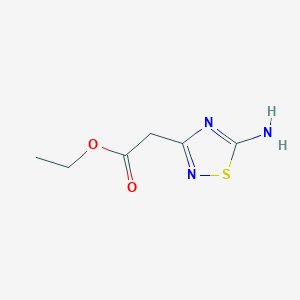

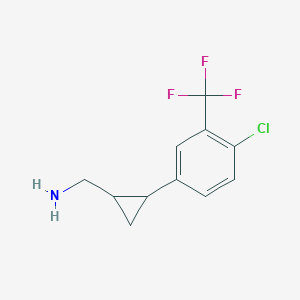
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
